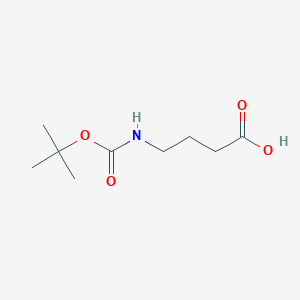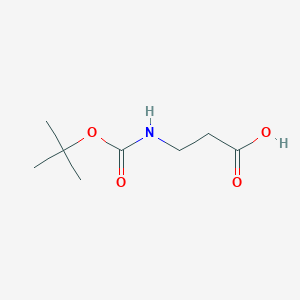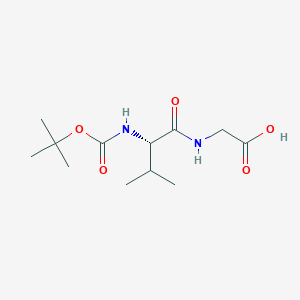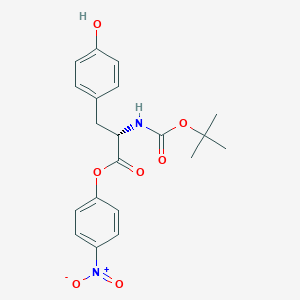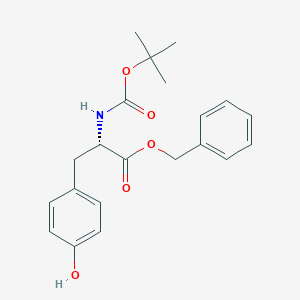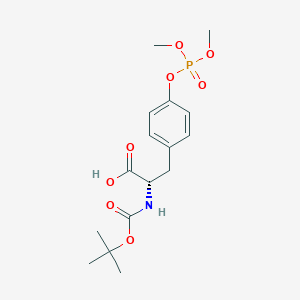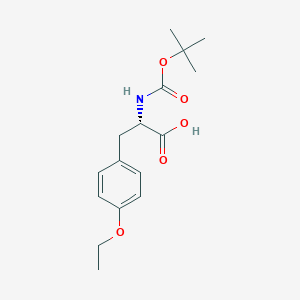
(R)-3-((tert-ブトキシカルボニル)アミノ)-2-メチルプロパン酸
概要
説明
®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling.
科学的研究の応用
®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc group serves as a protecting group for the amino group.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies involving amino acid metabolism and protein synthesis.
作用機序
Target of Action
It’s worth noting that the boc group is most commonly used for the protection of amino groups, particularly in the synthesis of peptides .
Mode of Action
The Boc group serves as a protective group for amines, preventing them from undergoing unwanted reactions during the synthesis of complex molecules . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction with Di-tert-butyl decarbonate . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The boc group’s role in protecting amino groups suggests its involvement in the synthesis of peptides and other complex organic molecules .
Pharmacokinetics
The boc group’s deprotection can be achieved at high temperatures using a thermally stable ionic liquid , suggesting that the compound’s stability and reactivity can be influenced by temperature and solvent conditions.
Result of Action
The primary result of the action of this compound is the protection of amino groups during the synthesis of complex molecules, allowing for transformations of other functional groups . The removal of the Boc group is typically very easy and can be observed by the bubbling out of CO2 from the solution .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino acid .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl-protected amino acids can be carried out using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the free amino acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the Boc group under appropriate conditions.
Major Products Formed
Deprotection: The major product of the deprotection reaction is the free amino acid.
Substitution: The major products depend on the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Amino Acids: These compounds use the Cbz group as a protecting group for the amino group.
Fmoc-Protected Amino Acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions.
Uniqueness
®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides a balance between stability during synthesis and ease of removal under mild acidic conditions, making it a preferred choice in peptide synthesis .
特性
IUPAC Name |
(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRNRYMFXDGMS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453010 | |
| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132696-45-8 | |
| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







